molecular formula C8H9NO2 B15072692 5-(Hydroxymethyl)-2-methylisonicotinaldehyde

5-(Hydroxymethyl)-2-methylisonicotinaldehyde

Cat. No.: B15072692
M. Wt: 151.16 g/mol
InChI Key: XXRMWVOMTQACMI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylisonicotinaldehyde is an organic compound that features both aldehyde and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-methylisonicotinaldehyde typically involves the reaction of 2-methylisonicotinaldehyde with formaldehyde under basic conditions. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-methylisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-2-methylisonicotinaldehyde

    Reduction: 5-(Hydroxymethyl)-2-methylisonicotinalcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-methylisonicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its use in the production of biofuels and other chemicals.

    2,5-Dimethylfuran: A compound with similar structural features, used as a biofuel and in the synthesis of various chemicals.

Uniqueness

5-(Hydroxymethyl)-2-methylisonicotinaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides potential for diverse applications in various fields.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-4,11H,5H2,1H3

InChI Key

XXRMWVOMTQACMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CO)C=O

Origin of Product

United States

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